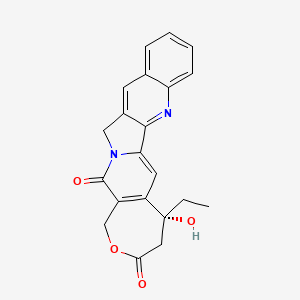

Homocamptothecin

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(20R)-20-ethyl-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2,4,6,8,10,15(21)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4/c1-2-21(26)9-18(24)27-11-14-15(21)8-17-19-13(10-23(17)20(14)25)7-12-5-3-4-6-16(12)22-19/h3-8,26H,2,9-11H2,1H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEZRCINULFAGO-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)OCC2=C1C=C3C4=NC5=CC=CC=C5C=C4CN3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(CC(=O)OCC2=C1C=C3C4=NC5=CC=CC=C5C=C4CN3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186669-19-2 | |

| Record name | E-Homocamptothecin, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186669192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-HOMOCAMPTOTHECIN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B3LFU8GLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Derivative Design

Semisynthetic Routes to Homocamptothecin

The semisynthesis of this compound from camptothecin (B557342) involves a key transformation of the E-ring. One of the earliest methods involved the insertion of a methylene (B1212753) spacer into the lactone ring of camptothecin. nih.govgoogle.com This process effectively expands the six-membered α-hydroxylactone to a seven-membered β-hydroxylactone. google.com A notable semisynthetic route starts with the protection of the hydroxyl group in camptothecin, followed by oxidative cleavage of the lactone ring. The resulting intermediate is then subjected to a Wittig-type reaction to introduce the additional methylene group, and subsequent deprotection and lactonization yield this compound. While this approach is conceptually straightforward, it often suffers from low yields and the generation of racemic products, as the stereocenter at C20 in camptothecin is destroyed during the process. academie-sciences.fr

Another semisynthetic strategy involves the modification of existing this compound analogs, which can be derived from camptothecin. google.com For instance, a series of 7-alkenyl-homocamptothecin derivatives were synthesized via a semisynthetic route starting from camptothecin. nih.gov This highlights the utility of semisynthesis in generating a library of derivatives for structure-activity relationship studies.

Total Synthesis Approaches for this compound and Analogs

Recognizing the limitations of semisynthesis, particularly for accessing diverse analogs and ensuring enantiomeric purity, several total synthesis routes have been developed. These routes offer greater flexibility in introducing various substituents on the this compound scaffold. academie-sciences.fr

The development of asymmetric total synthesis has been crucial for obtaining enantiomerically pure this compound and its derivatives. The biological activity of these compounds resides predominantly in one enantiomer, making stereocontrolled synthesis paramount. academie-sciences.fr

Several powerful and general routes have been established, including the Lavergne–Comins route, the cascade radical annulation route, and the Friedländer route. academie-sciences.fracademie-sciences.fr

The Lavergne–Comins Route: This approach involves the coupling of an AB-ring fragment with a DE-ring fragment. academie-sciences.fracademie-sciences.fr A key step is often a Heck reaction to close the C-ring. academie-sciences.fr Asymmetric variations of this route have been developed, for instance, by using an asymmetric acetate (B1210297) aldol (B89426) addition to a ketone substrate to generate the quaternary stereocenter with high stereoselectivity. acs.orgresearchgate.net This method has been successfully applied to the synthesis of diflomotecan (B1670558), a fluorinated this compound derivative. acs.orgresearchgate.net

Cascade Radical Annulation: This concise and general route unites the AB and DE ring building blocks through a cascade radical annulation of an N-propargylated lactone pyridone and an A-ring isonitrile. academie-sciences.fr This method has proven adaptable for parallel synthesis. academie-sciences.fr

Sharpless Asymmetric Epoxidation: An efficient asymmetric synthesis of a key DE lactone pyridone intermediate utilizes a Sharpless asymmetric epoxidation as a key step. academie-sciences.frcapes.gov.brresearchgate.net This intermediate can then be used to synthesize (20R)-homocamptothecin and its fluorinated and silylated analogs. capes.gov.brresearchgate.net

The enantiomeric purity of this compound is critical, as the biological activity is primarily associated with a specific enantiomer. google.comnih.gov While the naturally occurring (S)-camptothecin is the active form, for this compound, the (R)-enantiomer is the one that exhibits potent biological activity. academie-sciences.fr This is due to a change in the Cahn-Ingold-Prelog (CIP) priority of the substituents around the chiral center. academie-sciences.fr

Initial studies on racemic this compound were followed by chemical resolution of the derived hydroxy acid to separate the enantiomers and identify the active dextrorotatory (+)-enantiomer. academie-sciences.fr However, total synthesis approaches that directly generate the desired enantiomer in high purity are more efficient. Asymmetric syntheses, such as those employing Sharpless epoxidation or asymmetric aldol additions, have been instrumental in achieving high enantiomeric excess (ee), often exceeding 99%. acs.orgresearchgate.netresearchgate.net The determination of enantiomeric purity is typically carried out using chiral chromatography techniques. researchgate.net

Medicinal Chemistry Strategies for this compound Derivatization

Medicinal chemistry efforts have focused on modifying the this compound scaffold to improve its pharmacological profile. Structure-activity relationship (SAR) studies have been crucial in guiding these modifications. cabidigitallibrary.org

The A-ring of the quinoline (B57606) moiety has been a primary target for derivatization to enhance the properties of this compound. cabidigitallibrary.orgjst.go.jpnih.gov SAR studies have revealed that the type and position of substituents on the A-ring can significantly influence the compound's activity. nih.govnih.gov

For instance, the introduction of fluorine atoms at the 10 and 11 positions of the A-ring led to the development of diflomotecan (BN80915), a clinical candidate. academie-sciences.fracademie-sciences.fr The synthesis of the necessary 10,11-difluoro-substituted AB fragment can be achieved from 3,4-difluoroacetanilide. academie-sciences.fr

Studies on aromathecins, which are structurally related to camptothecins, have shown that certain A-ring substituents, like a 2,3-ethylenedioxy group, can moderately improve Topoisomerase I inhibition and antiproliferative activity. nih.govnih.gov Conversely, other substitutions, such as 2,3-dimethoxy or substituents at the 3-position, can decrease bioactivity. nih.govnih.gov These trends are strikingly similar to those observed for the A-ring of camptothecins, suggesting a comparable binding mode. nih.gov

Exploration of Substituents at Position 7

The C-7 position of the B-ring in the this compound (hCPT) scaffold has been a primary focus for chemical modification aimed at enhancing antitumor potency, modulating physicochemical properties such as solubility, and improving the stability of the active lactone form. nih.govcabidigitallibrary.org Structure-activity relationship (SAR) studies have demonstrated that this position can accommodate a variety of substituents, which can extend into the major groove of the DNA in the ternary complex formed with topoisomerase I (Topo I). nih.gov The lipophilicity of the substituents at this position has been shown to play a significant role in the biological activity of camptothecin derivatives, a principle that has been extended to the hCPT series. researchgate.net

Initial forays into this area included the semi-synthesis of 7-ethyl-homocamptothecin from its corresponding camptothecin analog. academie-sciences.fracademie-sciences.fr Subsequent research has explored a diverse range of functional groups, leading to the discovery of several potent derivatives. For instance, the introduction of acyl groups at the C-7 position has been investigated to improve the antitumor activity of hCPT. A series of 7-acyl derivatives of 10-methoxythis compound were synthesized via the Minisci free-radical reaction. nih.gov Several of these compounds, particularly those with alkylcarbonyl side chains, demonstrated potent inhibitory activities against various cancer cell lines, with some exhibiting IC50 values in the low nanomolar range. nih.gov

Other modifications include the introduction of imine functionalities. A series of 7-aryliminomethyl derivatives, derived from camptothecin-7-aldehyde, showed potent cytotoxicity superior to topotecan (B1662842). nih.gov This concept was extended to hCPTs, with 7-oxyiminomethyl derivatives showing the ability to form stable ternary complexes with DNA and Topo I, leading to potent antiproliferative activity. researchgate.net The (20R)-hydroxy isomer was confirmed to be the more active enantiomer. researchgate.net Furthermore, the development of 7-alkenyl-homocamptothecins has also been reported, with most of the synthesized compounds showing higher cytotoxic activities on the A-549 tumor cell line than topotecan. researchgate.netfrontiersin.org

More complex substitutions, such as phosphotriester groups, have also been explored. A series of phosphotriester 7-alkyl-homocamptothecin derivatives were designed and synthesized, with compounds bearing a methyl group at C-7 showing particular potency against several cell lines, exceeding that of irinotecan. researchgate.net

| Substituent Group | Example Compound(s) | Key Research Finding(s) | Reference(s) |

|---|---|---|---|

| Alkyl | 7-ethyl-hCPT | Prepared by semi-synthesis from the camptothecin analog. | academie-sciences.fracademie-sciences.fr |

| Acyl | 7-alkylcarbonyl hCPTs (6d, 6e, 6k) | Showed highly potent inhibitory activities (IC50 values from <1 nM to 2.2 nM) and high Topo I inhibitory activity. | nih.gov |

| Oxyiminomethyl | 7-oxyiminomethyl hCPTs | Formed stable ternary complexes with DNA and Topo I; showed potent antiproliferative activity. The 20(R) enantiomer was more active. | researchgate.net |

| Alkenyl | 7-alkenyl-hCPTs | Exhibited higher cytotoxic activities on A-549 tumor cells than topotecan. | researchgate.net |

| Phosphotriester | 7-methyl-hCPT phosphotriesters (12a, 14c) | Demonstrated more potent cytotoxicity against A-549, MCF-7, and LOVO cell lines than irinotecan. | researchgate.net |

Design of E-Ring Modified Analogs Beyond Simple Homologation

The defining feature of this compound is its seven-membered β-hydroxylactone E-ring, which results from the insertion of a methylene spacer compared to the six-membered α-hydroxylactone of camptothecin. aacrjournals.org This modification enhances the stability of the crucial lactone ring by making it less reactive. aacrjournals.orgresearchgate.net While this simple homologation proved beneficial, further research has focused on more intricate modifications of the E-ring to further refine the molecule's properties. These strategies often involve bioisosteric replacement, where the lactone functionality is replaced by another group that retains similar spatial and electronic characteristics while improving metabolic stability. researchgate.nethyphadiscovery.com

One such approach involved the synthesis of hCPT derivatives with an α-methoxy (α-OMe) substitution on the E-ring. nih.gov These novel analogs were found to inhibit Topo I, and one water-soluble derivative, compound 36o, exhibited not only increased lactone stability but also significant antitumor activity in a human colon cancer xenograft model. nih.gov

Another innovative strategy focused on replacing the C21-carbonyl group, long considered an essential pharmacophore for activity. researchgate.net In a significant departure from conventional SAR, the carbonyl was replaced by a fluorine substituent, creating an α-fluoroether. researchgate.net This modification was designed to act as a novel bioisostere of the lactone, and the resulting (20S, 21S)-21-fluorocamptothecins were found to be hydrolytically stable Topo I inhibitors. This finding challenges the indispensability of the C21-carbonyl and opens new avenues for E-ring design. researchgate.net

Studies have also systematically probed the structural requirements of the E-ring by preparing and testing analogs with both closed and open E-rings. nih.gov These included compounds with a closed ether ring, as well as open-ring structures like a reduced acid, a hydrazide, and a protected Weinreb amide. Testing these analogs provided deeper insights into the specific structural features of the E-ring that are critical for biological activity. nih.gov While many modifications to the α-hydroxylactone of camptothecin have failed to preserve Topo I-mediated activity, the seven-membered ring of hCPT provides a more stable and pharmacologically advantageous template for such explorations. cabidigitallibrary.orgaacrjournals.org

| Modification Strategy | Specific Change | Key Research Finding(s) | Reference(s) |

|---|---|---|---|

| α-Substitution | Introduction of an α-methoxy (α-OMe) group | Resulting compounds inhibited Topo I; a water-soluble derivative showed increased lactone stability and in vivo antitumor activity. | nih.gov |

| Bioisosteric Replacement | Replacement of the C21-carbonyl with a fluorine substituent (α-fluoroether) | Created hydrolytically stable Topoisomerase I inhibitors, challenging the necessity of the C21-carbonyl group. | researchgate.net |

| Ring-Opening/Alteration | Synthesis of open-ring analogs (e.g., reduced acid, hydrazide) and closed-ring ether analogs | Provided insights into the structural features of the E-ring essential for biological activity. | nih.gov |

Development of Novel this compound Scaffolds

Beyond substitutions on the existing pentacyclic framework, significant research has been directed towards the development of entirely novel this compound scaffolds. This involves fundamental alterations to the A, B, C, or D rings to create new core structures that retain or enhance the therapeutic potential of the hCPT E-ring. These efforts aim to improve efficacy, overcome resistance, and optimize pharmacological properties.

A key strategy for generating scaffold diversity is the use of versatile synthetic routes that allow for the construction of various A- and B-ring analogs. The Friedländer annulation, for example, has been adapted to produce a range of homocamptothecins by condensing a tricyclic ketone containing the seven-membered lactone with various substituted o-amino aldehydes or ketones. academie-sciences.fr This approach has enabled the synthesis of numerous A- and B-ring substituted hCPT analogs. academie-sciences.fr

Among the most clinically relevant scaffold modifications has been the introduction of fluorine atoms onto the A-ring. This led to the development of derivatives such as 10,11-difluoro-homocamptothecin, also known as diflomotecan. academie-sciences.fracademie-sciences.fr Diflomotecan, which emerged as a clinical candidate, was synthesized via a total synthesis approach involving a key Heck cyclization to form the C-ring. academie-sciences.fracademie-sciences.fr The development of fluorinated hCPTs demonstrated that A-ring substitution could lead to compounds with potent cytotoxicity and impressive in vivo efficacy. nih.gov

Another approach to scaffold modification involves the replacement of carbon atoms within the ring system with heteroatoms. While the 14-aza-camptothecin analog showed potent inhibition of DNA relaxation cabidigitallibrary.org, the application of such modifications to the this compound series represents a logical avenue for further exploration. The synthesis of indenoisoquinolines, another class of Topo I inhibitors, showcases a different scaffold that poisons the Topo I-DNA complex, indicating that alternative heterocyclic systems can achieve a similar biological outcome. nih.gov The principles learned from these related scaffolds can inform the design of novel this compound backbones. These synthetic endeavors, which alter the fundamental pentacyclic structure, are crucial for expanding the chemical space of Topo I inhibitors based on the stabilized this compound E-ring.

| Scaffold Modification Approach | Example(s) | Synthetic Strategy | Significance | Reference(s) |

|---|---|---|---|---|

| A/B-Ring Annulation | Various A- and B-ring substituted hCPTs | Friedländer condensation of a CDE-ring ketone with substituted o-amino aldehydes. | Provides a versatile route to a wide range of analogs with modified quinoline moieties. | academie-sciences.fr |

| A-Ring Halogenation | Diflomotecan (10,11-difluoro-hCPT) | Total synthesis involving a Mitsunobu reaction followed by a Heck cyclization. | Led to a clinical candidate with potent cytotoxicity and significant in vivo efficacy. | academie-sciences.fracademie-sciences.frnih.gov |

| Heterocyclic Core Alteration | 14-aza-camptothecin (related scaffold) | Total synthesis. | Demonstrates that heteroatom insertion in the D-ring is a viable strategy for potent Topo I inhibitors. | cabidigitallibrary.org |

Iii. Molecular and Cellular Mechanisms of Action

Topoisomerase I Poisoning by Homocamptothecin

The primary mechanism of action of this compound is the poisoning of DNA topoisomerase I, an essential enzyme involved in relaxing DNA supercoiling during replication and transcription. researchgate.netspandidos-publications.com Unlike inhibitors that block the catalytic activity of the enzyme, this compound acts by trapping the enzyme in a covalent complex with DNA. aacrjournals.org

This compound exerts its cytotoxic effects by stabilizing the Topoisomerase I-DNA cleavage complex. aacrjournals.orgresearchgate.net Topo I functions by creating a transient single-strand break in the DNA backbone, allowing the DNA to unwind, after which the enzyme re-ligates the break. spandidos-publications.com this compound intercalates into the DNA at the site of the single-strand break and interacts with both the DNA and the enzyme, physically preventing the re-ligation step. aacrjournals.org This results in a stabilized "cleavable complex." aacrjournals.org

Studies have demonstrated that despite having a more stable and less reactive lactone ring compared to CPT, this compound is highly effective at stabilizing these covalent Topo I-DNA complexes. aacrjournals.orgresearchgate.net The stability of these complexes is crucial for the drug's activity. Salt reversal experiments, which test the stability of the cleavable complexes, have shown that the complexes formed in the presence of this compound are more persistent and reverse more slowly than those induced by CPT. aacrjournals.org For instance, after applying a high salt concentration (0.25 M NaCl), DNA cleavage induced by this compound remained at initial levels for at least 5 minutes, indicating a more stable complex compared to that formed with CPT. aacrjournals.org This enhanced stability suggests that this compound is more efficient at trapping the enzyme on the DNA. aacrjournals.org

The stabilization of the Topo I-DNA complex by this compound directly leads to the formation of DNA single-strand breaks at the site of the trapped enzyme. spandidos-publications.comnih.gov These single-strand breaks are the initial lesions. However, the critical event for cytotoxicity occurs when an advancing DNA replication fork collides with this stabilized ternary complex. spandidos-publications.comnih.gov This collision converts the transient, reversible single-strand break into a permanent and irreversible DNA double-strand break (DSB). spandidos-publications.comnih.gov

These DSBs are highly cytotoxic lesions that can trigger cell cycle arrest and apoptosis. embopress.orgfrontiersin.org The formation of these lethal double-strand breaks is considered the ultimate cause of cell death induced by topoisomerase I poisons. spandidos-publications.com Research has shown that this compound is more potent than CPT at inducing DNA cleavage, which translates to a higher level of DNA strand breaks. researchgate.netresearchgate.net Higher levels of protein-DNA complexes have been detected in cells treated with this compound compared to those treated with CPT, confirming its superior ability to trap topoisomerase I on DNA in a cellular context. acs.orgnih.gov

The DNA cleavage induced by the this compound-Topo I complex is not random but occurs at specific DNA sequences. The modification of the E-ring in this compound alters this sequence specificity compared to its parent compound, CPT. acs.orgnih.gov

Both CPT and this compound stimulate Topo I-mediated cleavage at sites with a guanine (B1146940) (+1) residue at the 3'-end of the enzyme-mediated break, particularly at T↓G sites. acs.orgnih.govcapes.gov.br However, this compound uniquely generates new, distinct cleavage sites. Specifically, this compound also stabilizes cleavage at sites containing the sequence AAC↓G. acs.orgnih.govebi.ac.uk At low drug concentrations, the cleavage at both the common T↓G sites and the this compound-specific C↓G sites is more pronounced and stable with this compound than with CPT. acs.orgnih.gov This altered sequence specificity suggests that the seven-membered β-hydroxylactone ring of this compound plays a significant role in the drug's interaction within the ternary complex, leading to a more potent poisoning effect. acs.orgnih.gov

| Drug | Common Cleavage Site | hCPT-Specific Cleavage Site |

| Camptothecin (B557342) (CPT) | T↓G | None |

| This compound (hCPT) | T↓G | AAC↓G |

Quantitative analyses have consistently demonstrated that this compound possesses superior Topoisomerase I inhibitory activity compared to CPT. aacrjournals.org In vitro assays measuring the relaxation of supercoiled plasmid DNA by Topo I show that this compound inhibits the enzyme's function at lower concentrations than CPT. researchgate.net

| Feature | Camptothecin (CPT) | This compound (hCPT) |

| Relative DNA Cleavage | Weak at 1-5 μM | Pronounced at 1-5 μM aacrjournals.org |

| Cleavage Complex Stability | Less stable | More stable aacrjournals.org |

| Overall Topo I Poisoning | Potent | More potent aacrjournals.orgacs.org |

Cell Cycle Perturbations Induced by this compound

By inducing DNA damage, this compound triggers cellular DNA damage responses, which include the activation of cell cycle checkpoints. nih.gov These checkpoints serve to halt cell cycle progression, allowing time for DNA repair or, if the damage is too severe, initiating programmed cell death. mdpi.comembopress.org

The cytotoxicity of this compound, like other camptothecin analogues, is predominantly specific to the S-phase of the cell cycle. spandidos-publications.comresearchgate.net This specificity is a direct consequence of its mechanism of action. The stabilized Topo I-DNA complexes are relatively harmless on their own but become lethal when they are encountered by the DNA replication machinery, which is active during the S-phase. spandidos-publications.comnih.gov The collision between the replication fork and the cleavable complex converts a repairable single-strand break into a toxic double-strand break. spandidos-publications.comnih.gov

Therefore, cells that are actively replicating their DNA are highly susceptible to the effects of this compound. researchgate.netnih.gov In contrast, non-cycling cells or cells in the G1 phase are significantly less sensitive. spandidos-publications.comnih.gov Studies on camptothecin have shown that it causes an accumulation of cells in the S and G2 phases, which is necessary for its cytotoxic effects. nih.gov This S-phase dependency provides a degree of selectivity for cancer cells, which are characterized by a high rate of proliferation and thus spend more time in the S-phase compared to most normal, quiescent cells. researchgate.net

G2/M Phase Arrest Induction

This compound (hCPT) and its derivatives have been shown to induce cell cycle arrest, particularly in the G2/M phase, as a crucial part of their anticancer mechanism. This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

A derivative of this compound, TOP-0618, has demonstrated a radiosensitizing effect on pancreatic cancer cells by enhancing G2/M phase arrest. nih.gov When combined with radiation, TOP-0618 led to a significant increase in the proportion of cells in the G2/M phase. For instance, in MIAPaCa-2 pancreatic cancer cells, treatment with TOP-0618 and irradiation resulted in 62.38 ± 2.26% of cells arresting in the G2/M phase, a significant increase compared to control groups. nih.gov This suggests that TOP-0618 forces cells into a more radiosensitive state, thereby amplifying the therapeutic effect of radiation. nih.gov This mechanism is thought to be similar to that of irinotecan, which enhances G2/M arrest through the ATM/Chk/Cdc25C/Cdc2 pathway. nih.gov

The induction of G2/M arrest is a common feature of camptothecins and their analogs. researchgate.netnih.gov Treatment with camptothecin (CPT) has been observed to significantly increase the population of cells in the G2/M phase across various cancer cell lines, including LNCaP, DU145, HCT116, and Hep3B. researchgate.net This arrest is often associated with altered levels of key cell cycle regulatory proteins, such as decreased levels of cell division cycle 25C (Cdc25C) and increased levels of cyclin B1 and p21. nih.gov The generation of reactive oxygen species (ROS) appears to be a necessary component for CPT-induced G2/M phase arrest. nih.gov

The ability of hCPT derivatives to induce a robust G2/M arrest underscores a key aspect of their cytotoxic activity. By halting cell cycle progression at this critical checkpoint, these compounds prevent damaged cells from undergoing mitosis, ultimately leading to cell death.

Table 1: Effect of TOP-0618 and Irradiation on Cell Cycle Distribution in MIAPaCa-2 Cells

| Treatment Group | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| TOP-0618 + Irradiation | 9.86 ± 1.22% | 27.76 ± 2.99% | 62.38 ± 2.26% |

Data represents the cell cycle distribution 8 hours after irradiation. nih.gov

Pathways of Programmed Cell Death

This compound and its derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells. This process is a key mechanism through which these compounds exert their anticancer effects.

The hCPT derivative BN80915, for example, has been shown to be a powerful initiator of apoptosis in HL-60 human promyelocytic cancer cells. nih.gov The induction of apoptosis by BN80915 is linked to a series of cellular events, including changes in the cell cycle, a significant decrease in intracellular pH, the externalization of phosphatidylserine (B164497) lipids, and DNA fragmentation. nih.gov A critical step in this process is the activation of caspases, which are proteases that execute the apoptotic program. wikipedia.org Specifically, BN80915 has been found to activate caspase-3 and caspase-8. nih.gov

Another hCPT derivative, diflomotecan (B1670558) (DN80915), is also a potent inducer of apoptosis in tumor cells. researchgate.net The ability of homocamptothecins to induce a greater number of DNA strand breaks compared to traditional camptothecins likely contributes to a more pronounced induction of apoptosis. nih.govresearchgate.net

Furthermore, studies on colon HT29 cells have revealed that both this compound and camptothecin can induce p53-independent apoptosis. spandidos-publications.com This apoptotic process was found to be dependent on caspase-3. spandidos-publications.com The study also highlighted the role of ceramide as a second messenger in the apoptotic pathway triggered by these compounds. spandidos-publications.com

The extrinsic and intrinsic pathways are the two main routes to apoptosis. wikipedia.org The extrinsic pathway is triggered by external signals, while the intrinsic, or mitochondrial, pathway is activated by internal cellular stress, such as DNA damage. wikipedia.orgaging-us.com Both pathways ultimately converge on the activation of executioner caspases, like caspase-3, which then dismantle the cell. wikipedia.org

The process of apoptosis induced by homocamptothecins involves a complex interplay of events at both the mitochondrial and nuclear levels. While the primary target of hCPT is topoisomerase I in the nucleus, the downstream signaling cascades often involve mitochondria. nih.gov

In the case of the hCPT derivative BN80915, its induction of apoptosis in HL-60 cells is associated with significant nuclear events, such as DNA fragmentation. nih.gov However, this occurs without significant changes to the mitochondrial membrane potential or the expression of the anti-apoptotic protein Bcl-2. nih.gov This suggests that in this specific cell line, the apoptotic pathway initiated by BN80915 may not be primarily dependent on the classical mitochondrial pathway, or that the mitochondrial events occur downstream of other signals.

In contrast, the intrinsic apoptotic pathway is heavily reliant on mitochondrial events. aging-us.com Cellular stress, such as the DNA damage caused by topoisomerase I inhibitors, can lead to the release of proteins from the intermembrane space of mitochondria, including cytochrome c. wikipedia.org Released cytochrome c can then bind to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase-3. wikipedia.org Mitochondria also release other pro-apoptotic factors like SMACs (second mitochondria-derived activator of caspases). wikipedia.orgmdpi.com

Oxidative damage to either nuclear or mitochondrial DNA can trigger distinct cell death pathways. embopress.org Damage to nuclear DNA can activate PARP and lead to the nuclear translocation of apoptosis-inducing factor (AIF). embopress.org On the other hand, damage to mitochondrial DNA can result in mitochondrial dysfunction, calcium release, and the activation of calpain. embopress.org

The interplay between nuclear and mitochondrial events is crucial in determining the cell's fate. Mitochondria can receive signals from the nucleus and, in turn, release factors that promote nuclear apoptosis, including chromatin condensation and DNA fragmentation. semanticscholar.org

Investigating Additional Molecular Targets

While homocamptothecins are primarily known as potent topoisomerase I (Topo I) poisons, some derivatives have been found to exhibit inhibitory activity against topoisomerase II (Topo II) as well. nih.govaacrjournals.org This dual inhibition presents an intriguing possibility for overcoming drug resistance and enhancing anticancer efficacy.

One such derivative, BN 80927, has been identified as both a potent Topo I poison and a catalytic inhibitor of Topo II. nih.gov This dual activity is significant because drugs that can target both topoisomerase isoforms may have a broader spectrum of activity and be less susceptible to resistance mechanisms that involve alterations in a single topoisomerase enzyme. researchgate.net

The development of dual Topo I/II inhibitors is an active area of research, as they are considered appealing due to potentially reduced rates of resistance. researchgate.net While many clinically successful topoisomerase-targeting drugs act by "poisoning" the enzyme—trapping it in a complex with DNA—catalytic inhibitors that suppress the enzyme's activity without forming this ternary complex are also being explored. portlandpress.com

It's important to note that the primary mechanism of action for the this compound class of compounds remains the inhibition of Topo I. axonmedchem.comaacrjournals.org However, the discovery of derivatives with dual activity highlights the potential for further chemical modifications to create compounds with novel and potentially more effective anticancer profiles.

Table 2: Topoisomerase Inhibition Profile of Select Compounds

| Compound | Primary Target | Additional Activity |

| This compound (hCPT) | Topoisomerase I | - |

| BN 80927 | Topoisomerase I | Topoisomerase II catalytic inhibitor |

| Etoposide | Topoisomerase II | - |

| Adriamycin | Topoisomerase II | - |

This table provides a simplified overview of the topoisomerase targets for these compounds based on available research. nih.govaacrjournals.org

Furthermore, the observation that hCPT can be more potent than camptothecin in certain resistant cell lines suggests that its mechanisms may partially circumvent some forms of resistance. aacrjournals.org While resistance is often linked to alterations in Topo I, the superior activity of hCPT might imply that other factors are at play.

The induction of apoptosis by hCPT involves a complex cascade of events, including the activation of specific caspases and the involvement of second messengers like ceramide. nih.govspandidos-publications.com While these are downstream effects of Topo I-induced DNA damage, the specific pathways activated by hCPT could differ from those triggered by other Topo I inhibitors, potentially due to subtle differences in the nature of the DNA damage or off-target effects.

It is important to emphasize that Topo I remains the principal and well-established target of hCPT. aacrjournals.org However, a comprehensive understanding of its anticancer profile necessitates the exploration of these additional, non-Topo I mediated mechanisms, which could provide insights for the development of even more effective cancer therapies.

Iv. Preclinical Pharmacological Activity and Efficacy

In Vitro Antiproliferative Activity

The cytotoxic potential of homocamptothecin and its derivatives has been extensively evaluated across a wide range of human cancer cell lines, demonstrating potent antiproliferative effects.

Homocamptothecins have shown broad-spectrum antiproliferative activity in cell growth assays. For instance, the derivative BN80927 proved to be a very potent agent against various tumor cell lines, including those resistant to other drugs. nih.gov Fluorinated homocamptothecins exhibited powerful cytotoxic activity against human A427 non-small cell lung and PC-3 prostate cancer cell lines. nih.govaacrjournals.org Their cytotoxicity was also notable in cell lines that overexpress P-glycoprotein, such as K562adr (leukemia) and MCF7mdr (breast adenocarcinoma), suggesting an ability to overcome certain types of multidrug resistance. nih.govaacrjournals.org

Further studies with other derivatives showed potent activity against A-549 (lung), MCF-7 (breast), and LOVO (colon) cell lines. researchgate.net The efficacy of homocamptothecins has been consistently observed across various cancer types, underscoring their potential as broad-spectrum anticancer agents.

Table 1: In Vitro Antiproliferative Activity of this compound Analogs in Human Cancer Cell Lines IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.

| Compound | Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|---|

| BN80927 | PC3 | Prostate | < 1 |

| DU145 | Prostate | < 1 | |

| HT29 | Colon | < 1 | |

| A549 | Lung | < 1 | |

| Fluorinated hCPT (23g) | A427 | Lung | 1.8 |

| PC-3 | Prostate | 2.5 | |

| This compound (hCPT) | A427 | Lung | 12 |

| PC-3 | Prostate | 12 | |

| K562r | Leukemia | 15 |

A key aspect of preclinical evaluation is comparing the efficacy of new analogs to existing drugs. Studies consistently show that this compound and its derivatives are more potent than the first-generation compound, Camptothecin (B557342) (CPT), and comparable or superior to second-generation analogs like Topotecan (B1662842) and SN-38 (the active metabolite of Irinotecan). nih.govaacrjournals.org

In cell-free assays, hCPT was shown to stimulate a higher level of DNA cleavage by Topoisomerase I than CPT. aacrjournals.org This enhanced ability to stabilize the Topoisomerase I-DNA cleavable complex is a key indicator of its potent mechanism of action. aacrjournals.orgpatsnap.com The derivative BN80927 was confirmed to have higher potency compared to SN-38 in stabilizing these complexes within living cells. nih.gov Furthermore, certain novel 7-substituted homocamptothecins demonstrated a broad in vitro antitumor spectrum and were found to be more potent than Topotecan. nih.gov Two specific homocamptothecins, BN80245 and BN80915, were characterized as having greater antiproliferative activity in human colon cancers than CPT, Topotecan, and SN-38. aacrjournals.org

Table 2: Comparative In Vitro Cytotoxicity (IC50 in nM) of Homocamptothecins and Other Camptothecins

| Cell Line | Cancer Type | This compound (hCPT) | Camptothecin (CPT) | SN-38 |

|---|---|---|---|---|

| A427 | Lung | 12 | 25 | - |

| PC-3 | Prostate | 12 | 30 | - |

| DU145 | Prostate | 11 | 24 | - |

| MCF7r | Breast | 28 | 150 | - |

| K562r | Leukemia | 15 | 110 | - |

| PC3 | Prostate | < 1 (BN80927) | - | 1.5 |

| DU145 | Prostate | < 1 (BN80927) | - | 1.9 |

In Vivo Efficacy in Preclinical Models

The promising in vitro results of homocamptothecins have been substantiated by significant antitumor activity in animal models.

This compound and its analogs have been tested in several murine xenograft models, where human tumor cells are implanted in immunodeficient mice. This compound was found to be more efficacious than CPT in models using L1210 murine leukemia and HT29 human colon carcinoma. nih.govaacrjournals.org Specifically, fluorinated homocamptothecins demonstrated superior in vivo efficacy over CPT against HT-29 xenografts. nih.gov

The derivative BN80927 showed high efficiency in vivo in xenograft studies using human androgen-independent prostate tumors PC3 and DU145. nih.gov Another derivative, compound 14c, exhibited potent tumor inhibitory activity in a Colo205 human colon cancer xenograft model. researchgate.net

In these preclinical models, homocamptothecins have demonstrated a significant ability to inhibit tumor growth and, in some cases, cause tumor regression. researchgate.net In the HT-29 colon carcinoma model, a fluorinated this compound (23g) achieved a tumor growth delay of 25 days, a marked improvement over the 4-day delay observed with CPT at a comparable dose. nih.gov In the L1210 leukemia model, this compound increased the life span of the treated mice more effectively than CPT. aacrjournals.org These findings highlight the potent in vivo antitumor effects of this class of compounds, which correlate with their strong in vitro activity and favorable biopharmaceutical properties. aacrjournals.org

Biopharmaceutical Advantages of this compound

The primary biopharmaceutical advantage of this compound lies in the enhanced stability of its seven-membered β-hydroxylactone E-ring. nih.govnih.gov The six-membered α-hydroxylactone ring of Camptothecin is highly susceptible to hydrolysis under physiological conditions (neutral or alkaline pH), converting to a less active carboxylate form. oncohemakey.com This rapid inactivation limits its clinical efficacy.

The modified E-ring in this compound provides a less reactive lactone that is more resistant to this hydrolysis, leading to enhanced plasma stability and decreased protein binding. nih.govaacrjournals.org This improved stability ensures that a higher concentration of the active lactone form of the drug is available to interact with its target, Topoisomerase I, over a longer period. The hydrolysis of this compound is slow but irreversible, which may contribute significantly to its excellent in vivo activity compared to the rapid and reversible equilibrium of CPT. nih.govaacrjournals.org

Furthermore, there is evidence that homocamptothecins may be less susceptible to certain drug resistance mechanisms. For example, they appear to be less affected by the ABCG2 drug efflux pump, which can confer resistance to traditional camptothecins, giving them a potential advantage in overcoming multidrug resistance. nih.gov

Enhanced Plasma Stability of the Lactone Form

A critical limitation of camptothecin and its derivatives is the instability of the biologically active lactone ring at physiological pH. nih.gov This ring undergoes rapid, reversible hydrolysis to an inactive carboxylate form, significantly reducing the drug's efficacy. nih.gov this compound, however, demonstrates markedly enhanced stability of its lactone form in human plasma. nih.gov

Studies monitoring the concentration of the active lactone form of both compounds in human plasma at 37°C reveal a clear advantage for this compound. While the concentration of camptothecin's lactone form plummets to less than 10 µM within 30 minutes, it takes approximately 5 hours for this compound's lactone form to reach this same low level. This enhanced stability ensures a prolonged presence of the active form of the drug in circulation, which is crucial for its therapeutic effect.

| Compound | Time to Reach <10 µM Lactone Concentration |

|---|---|

| Camptothecin (CPT) | ~30 minutes |

| This compound (hCPT) | ~5 hours |

Reduced Protein Binding Affinity

The interaction of drugs with plasma proteins, particularly human serum albumin (HSA), is a key determinant of their pharmacokinetic profile. Extensive protein binding can limit the amount of free, active drug available to reach target tissues. Camptothecin is known to bind strongly to plasma proteins, with some studies indicating that only about 8.05% of the drug remains free in circulation. nih.gov This high affinity is predominantly for the inactive carboxylate form, which further shifts the equilibrium away from the active lactone form. nih.gov

This compound's structural modification results in a decreased affinity for protein binding in human plasma. nih.govresearchgate.net While specific quantitative binding data for this compound is not extensively detailed in the literature, the qualitative evidence consistently points to reduced binding compared to camptothecin. This reduction in protein binding, combined with its greater lactone stability, contributes to a higher concentration of the active, unbound drug available for distribution.

| Compound | Reported Protein Binding Characteristics | Implied Free Drug Availability |

|---|---|---|

| Camptothecin (CPT) | High affinity; ~92% bound nih.gov | Low (~8%) nih.gov |

| This compound (hCPT) | Decreased affinity compared to CPT nih.govresearchgate.net | Higher than CPT |

Irreversible Hydrolysis Profile and Its Pharmacological Implications

The hydrolysis of camptothecin's lactone ring is a rapid and reversible process, establishing an equilibrium between the active lactone and inactive carboxylate forms. nih.gov In contrast, the hydrolysis of this compound is characterized as a slow but irreversible process. nih.govresearchgate.net This fundamental difference stems from the thermodynamics of its seven-membered E-ring. The ring-closure of the hydrolyzed, open-carboxylate form is thermodynamically less favorable for a seven-membered ring compared to the six-membered ring of camptothecin.

This irreversible hydrolysis has significant pharmacological implications. The slow rate of opening means the active lactone form persists for longer. The irreversibility of the reaction prevents the reformation of the inactive carboxylate back into the active lactone, but the slow rate of this conversion is the dominant factor in its improved profile. This pharmacokinetic behavior—a slow, irreversible conversion to the inactive form—is believed to be a key factor contributing to this compound's superior in vivo efficacy when compared to camptothecin in preclinical models. nih.govresearchgate.net The sustained exposure to the active compound allows for greater activity at the tumor site.

V. Mechanisms of Resistance to Homocamptothecin

Topoisomerase I-Mediated Resistance Mechanisms

As a topoisomerase I inhibitor, the primary target of homocamptothecin is the Top1 enzyme. nih.gov Consequently, modifications to this enzyme are a central mechanism of resistance. These alterations can prevent the drug from effectively stabilizing the Top1-DNA cleavage complex, which is essential for its anticancer activity.

Alterations in Topoisomerase I Expression Levels

Reduced expression of topoisomerase I is a well-documented mechanism of resistance to camptothecins, including this compound. A decrease in the cellular levels of the Top1 enzyme leads to a proportional reduction in the number of drug targets available, thereby diminishing the formation of cytotoxic Top1-DNA cleavage complexes. e-century.usau.dk Studies have shown that cancer cells with lower Top1 expression are more resistant to the effects of CPTs. e-century.us For instance, SF295 human glioblastoma cells selected for resistance to this compound and another derivative, diflomotecan (B1670558), exhibited reduced expression of Top1. au.dk This suggests that downregulation of the Top1 protein is a direct mechanism for acquiring resistance to this compound.

The correlation between Top1 expression and drug sensitivity is further supported by observations that increased Top1 expression can sensitize cancer cells to camptothecins. e-century.us However, the relationship is not always linear, as some experimental models have shown that sensitivity to certain camptothecin (B557342) analogues can be independent of Top1 expression levels, suggesting the involvement of other resistance mechanisms. e-century.us

Point Mutations in the Topoisomerase I Gene

Mutations within the TOP1 gene can lead to resistance by altering the structure of the topoisomerase I enzyme, thereby reducing its affinity for this compound or affecting the stability of the drug-enzyme-DNA ternary complex. nih.govnih.gov These mutations often cluster in highly conserved regions of the enzyme that are close to the catalytic tyrosine residue (Tyr723) and the drug's binding site at the DNA-enzyme interface. aacrjournals.org

Several studies have identified specific point mutations in camptothecin-resistant cell lines that also confer cross-resistance to this compound. nih.govaacrjournals.orgaacrjournals.org This cross-resistance indicates that this compound and camptothecin share a common binding site within the Top1-DNA complex. nih.govaacrjournals.org Although resistant, this compound has been shown to be more potent than camptothecin in both parental and CPT-resistant cell lines, which may be attributed to the greater stability of the cleavage complexes it forms. nih.govaacrjournals.org

Below is a table detailing some of the identified Top1 mutations in camptothecin-resistant cell lines that have been tested for cross-resistance to this compound.

| Cell Line | Mutation | Location in Top1 | Effect on this compound |

| DU-145/RC1 (human prostate carcinoma) | G364H | Core Subdomain I | Cross-resistance |

| DC3F/C10 (Chinese hamster lung fibroblast) | G503S | Core Subdomain III | Cross-resistance |

| CEM/C2 (human leukemia) | N722S | C-terminal Domain | Cross-resistance |

| HCT116-SN6 (human colon carcinoma) | p.R621H | Core Subdomain III | Reduced cytotoxicity of SN38 (related CPT) |

| HCT116-SN50 (human colon carcinoma) | p.L617I | Core Subdomain III | Reduced cytotoxicity of SN38 (related CPT) |

Data sourced from multiple studies on camptothecin and this compound resistance. nih.govaacrjournals.orgaacrjournals.orgresearchgate.net

These mutations decrease the formation of drug-induced Top1-DNA cleavage complexes and subsequent DNA double-strand breaks, leading to reduced cytotoxicity. nih.gov

Impact of Topoisomerase I Degradation Pathways

The degradation of topoisomerase I via the ubiquitin-proteasome pathway is a crucial cellular response to camptothecin-induced DNA damage. aacrjournals.orgoncotarget.comoncotarget.comnih.gov This process is initiated following the formation of the Top1-DNA-drug ternary complex, marking the enzyme for removal as part of the DNA damage response. oncotarget.com The rate of Top1 degradation has been directly linked to cellular resistance to camptothecins. oncotarget.comnih.gov

A rapid degradation of Top1 can lead to resistance by efficiently clearing the stabilized cleavage complexes, thus preventing the accumulation of lethal DNA double-strand breaks that occur when these complexes collide with replication forks. oncotarget.com Research has shown that a higher basal level of phosphorylated Top1 at serine 10 (topoI-pS10), mediated by the DNA-dependent protein kinase (DNA-PKcs), can prime the enzyme for rapid ubiquitination by BRCA1 and subsequent proteasomal degradation upon drug exposure, resulting in increased resistance. oncotarget.comnih.gov The tumor suppressor PTEN appears to regulate this pathway, as its deletion leads to higher DNA-PKcs activity and consequently, more rapid Top1 degradation and resistance. oncotarget.comnih.gov While these detailed molecular mechanisms have been extensively studied for camptothecin, they are considered relevant for this compound due to its similar mode of action targeting Top1.

Drug Efflux Pump-Mediated Resistance

Another major mechanism of resistance to chemotherapeutic agents, including this compound, is the increased efflux of the drug from cancer cells, mediated by ATP-binding cassette (ABC) transporters. oaepublish.comnih.govnih.gov These membrane proteins actively pump drugs out of the cell, reducing their intracellular concentration and thus their ability to reach their target. nih.govscirp.org

Role of P-Glycoprotein Overexpression

P-glycoprotein (P-gp), encoded by the MDR1 (or ABCB1) gene, is one of the most well-characterized drug efflux pumps responsible for multidrug resistance (MDR). scirp.orgnih.gov While P-gp is a known transporter for many anticancer drugs, its role in resistance to this compound appears to be less pronounced compared to other camptothecins. Some studies have indicated that this compound and its derivatives, such as BN80915, are not significant substrates for P-gp. aacrjournals.orgresearchgate.net This suggests that this compound may be able to overcome P-gp-mediated resistance, making it potentially effective in tumors that overexpress this particular efflux pump. aacrjournals.org For instance, in antiproliferative assays with human tumor cell lines that overexpress P-glycoprotein, this compound demonstrated improved activity compared to camptothecin. aacrjournals.org

Involvement of Multidrug Resistance-Associated Proteins (MRP)

The Multidrug Resistance-Associated Proteins (MRPs), a subfamily of ABC transporters (e.g., ABCC1 or MRP1), are also implicated in resistance to various chemotherapeutic agents, including camptothecins. oaepublish.comnih.gov Unlike P-gp, some MRPs appear to play a role in the efflux of this compound. Studies have shown that the cytotoxicity of this compound can be influenced by MRP1 expression. researchgate.net In cell lines that naturally express MRP1, such as HT29 human colon adenocarcinoma cells, and in doxorubicin-resistant MCF7/DOX cells which overexpress MRP1, sensitivity to this compound was altered. researchgate.net The use of MRP inhibitors, such as BSO and MK-571, has been shown to increase the efficacy of certain drugs by preventing their export, indicating that MRPs can mediate their efflux. researchgate.net This suggests that overexpression of specific MRPs could be a relevant mechanism of clinical resistance to this compound. oaepublish.com

Cellular Adaptation and Stress Response Pathways

Cancer cells exhibit remarkable plasticity, enabling them to adapt to the cytotoxic stress induced by agents like this compound. This adaptation often involves the hijacking of fundamental cellular processes, such as cell cycle control and DNA damage response (DDR), to promote survival.

A growing body of evidence suggests that a state of cellular dormancy, characterized by arrest in the G0 or G1 phase of the cell cycle, is a key mechanism of chemoresistance. mdpi.combiorxiv.org Since many cytotoxic agents, including Top1 inhibitors, are most effective against rapidly dividing cells that are actively synthesizing DNA (S phase), cells that enter a quiescent G0/G1 state can evade the drug's lethal effects. nih.gov

Research has shown that cancer cells can temporarily halt their proliferation to survive therapeutic onslaughts. mdpi.com For instance, studies on breast cancer cells demonstrated that populations arrested in a G0-like or early G1 phase acquired significant resistance to apoptosis induced by oxidative stress, a downstream effect of DNA damage. mdpi.com This resistance is often linked to the activation of specific signaling pathways. The p53 protein can trigger the inhibition of cyclin-CDK complexes by activating p21, which in turn allows the assembly of the DREAM complex, a key repressor of cell-cycle-dependent genes, forcing the cell into a quiescent state. biorxiv.org It has been observed that invading cancer cells are frequently in the G0/G1 phase, which contributes to their resistance to chemotherapy. nih.gov While not all studies focus specifically on this compound, the principle applies broadly to DNA-damaging agents. The induction of a G0/G1 arrest allows cancer cells to withstand treatment, potentially re-entering the cell cycle once the therapeutic pressure is removed, leading to tumor relapse. biorxiv.orgoncotarget.com

| Study Focus | Cell Type | Key Observation | Implication for Resistance | Reference |

| Cell Cycle & Oxidative Stress | MCF-7 (Breast Cancer) | G0-like and G1-arrested cells showed increased resistance to induced apoptosis. | Temporary cell cycle arrest is a viable survival strategy against DNA-damaging stress. | mdpi.com |

| Real-time Invasion Imaging | Various Cancer Cell Lines | Invading cancer cells are predominantly in the G0/G1 phase. | Migrating/metastasizing cells may be inherently resistant to drugs targeting proliferating cells. | nih.gov |

| Transcriptomic Analysis of G0 Arrest | Pan-cancer TCGA data | A specific gene expression signature is associated with G0 arrest and can predict treatment resistance. | G0 arrest is a widespread resistance mechanism across different cancer types and therapies. | biorxiv.org |

| Synergistic Drug Combination | HCT116 (Colon), MCF-7 (Breast) | A combination of Halofuginone and Artemisinin synergistically arrested cells in the G1/G0 phase. | Targeting pathways that induce G1/G0 arrest can be a therapeutic strategy. | oncotarget.com |

Homocamptothecins function by trapping Top1 on the DNA, forming a stable ternary complex. nih.govau.dk The collision of a DNA replication fork with this complex converts a transient single-strand break into a lethal DNA double-strand break (DSB). au.dknih.gov Consequently, the cell's ability to repair these DNA lesions is a critical determinant of its sensitivity or resistance to the drug. Cancer cells can upregulate various DNA damage response (DDR) pathways to survive this compound-induced damage. nih.gov

The primary pathways involved in repairing these lesions are those dedicated to single-strand breaks (SSBs) and, more critically, double-strand breaks (DSBs), such as homologous recombination (HR) and non-homologous end joining (NHEJ). mdpi.com

Homologous Recombination (HR): An error-free repair mechanism that uses a sister chromatid as a template. It is most active in the S/G2 phases of the cell cycle. mdpi.com

Non-Homologous End Joining (NHEJ): An error-prone mechanism that directly ligates the broken DNA ends, often leading to small insertions or deletions. mdpi.com

Base Excision Repair (BER): This pathway is also implicated, as it deals with base damage and single-strand breaks that can arise from the drug's activity. mdpi.comsigmaaldrich.com

In some resistant cells, the choice of repair pathway can be altered. For example, shifting from high-fidelity HR to a more mutagenic pathway like single-strand annealing (SSA) has been observed in response to camptothecin, which can paradoxically increase cell death in some contexts but may contribute to genomic instability and long-term resistance. mdpi.com Furthermore, epigenetic modifications can silence or activate key DNA repair genes, altering the cell's capacity to handle the damage induced by this compound. mdpi.com

Vi. Advanced Therapeutic Approaches and Future Directions in Homocamptothecin Research

Homocamptothecin as a Radiosensitizing Agent

The combination of chemotherapy with radiotherapy is a cornerstone of cancer treatment. A significant area of research is the use of this compound derivatives as radiosensitizing agents, which can make cancer cells more susceptible to the damaging effects of radiation. bioengineer.orgnih.gov This is particularly crucial for notoriously radioresistant tumors, such as pancreatic cancer, which are characterized by a dense tumor microenvironment and inherent heterogeneity that limit the effectiveness of radiation alone. bioengineer.orgresearchgate.net

The primary molecular mechanism by which this compound and its analogues are believed to exert their radiosensitizing effects is through the inhibition of DNA topoisomerase I (TOP-1). bioengineer.org This inhibition stabilizes the covalent complex between TOP-1 and DNA, leading to the accumulation of DNA single-strand breaks. bioengineer.orgethernet.edu.et When combined with the DNA double-strand breaks induced by ionizing radiation, the cell's DNA repair machinery is overwhelmed, thereby enhancing radiation-induced cell death. bioengineer.org

In addition to cell cycle modulation, TOP-0618 has been shown to significantly increase apoptosis, or programmed cell death, in cancer cells when combined with radiation. researchgate.netnih.gov Flow cytometry assays have confirmed that the combination treatment leads to a higher rate of both early and late apoptotic cells compared to either treatment alone. nih.gov For instance, in one study, the total apoptosis rate in pancreatic cancer cells treated with TOP-0618 plus irradiation was 73.3%. nih.gov

The effectiveness of radiosensitization can also be influenced by the expression levels of TOP-1 in cancer cells. It has been observed that pancreatic cancer cell lines with higher TOP-1 expression exhibit a greater radiosensitizing effect from TOP-0618, suggesting that TOP-1 expression could be a potential biomarker for this combination therapy. nih.gov

The radiosensitizing potential of this compound derivatives has been rigorously evaluated in preclinical models, both in vitro and in vivo. A recent study focusing on the derivative TOP-0618 has provided a strong foundation for its potential clinical application in pancreatic cancer. bioengineer.orgnih.gov

In vitro studies using pancreatic cancer cell lines PANC-1 and MIAPaCa-2 demonstrated the potent cytotoxic and radiosensitizing effects of TOP-0618. bioengineer.orgnih.gov Clonogenic assays, which measure a cell's ability to reproduce, revealed that TOP-0618 significantly sensitized these cells to radiation. researchgate.netnih.gov The sensitizer (B1316253) enhancement ratio (SER), a measure of the magnitude of this effect, was calculated to be 1.14 for the PANC-1 cell line and 1.65 for the MIAPaCa-2 cell line. researchgate.netnih.gov

Table 1: Preclinical Evaluation of TOP-0618 as a Radiosensitizer in Pancreatic Cancer

| Parameter | Cell Line: PANC-1 | Cell Line: MIAPaCa-2 | Details |

|---|---|---|---|

| IC₅₀ Value | 1.442 µmol/L | 1.198 µmol/L | The concentration of TOP-0618 required to inhibit the growth of 50% of cancer cells. bioengineer.orgnih.gov |

| Sensitizer Enhancement Ratio (SER) | 1.14 | 1.65 | A ratio indicating the enhanced effect of radiation in the presence of the drug. researchgate.netnih.gov |

| Key Molecular Effects | G2/M Phase Arrest, Increased Apoptosis | G2/M Phase Arrest, Increased Apoptosis | TOP-0618 promotes cell cycle arrest in a more radiosensitive phase and induces programmed cell death. researchgate.netnih.gov |

In vivo validation was conducted using a pancreatic bi-flank xenograft tumor model in mice. bioengineer.orgnih.gov The results showed that the combination of TOP-0618 with irradiation led to a significant suppression of tumor growth compared to either TOP-0618 or radiation administered alone. researchgate.netnih.gov Histological analyses of the tumors, using H&E and TUNEL staining, confirmed that the combination therapy resulted in increased tumor necrosis and a higher rate of apoptosis, demonstrating structural disruption within the tumor microenvironment. bioengineer.orgnih.gov These preclinical findings underscore the promise of using this compound derivatives like TOP-0618 to overcome the radioresistance of challenging cancers. bioengineer.orgresearchgate.net

Conjugation Strategies for Targeted Delivery

A major challenge with potent cytotoxic agents like this compound is delivering them specifically to tumor cells while minimizing exposure to healthy tissues. researchgate.net To address this, researchers are developing advanced conjugation strategies, including antibody-drug conjugates (ADCs) and nano-formulations, to improve the biodistribution and targeting of this compound payloads. researchgate.netdovepress.com

Antibody-drug conjugates (ADCs) are a form of targeted therapy that combines the high specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. researchgate.netplos.org The antibody is designed to bind to a specific antigen that is overexpressed on the surface of cancer cells, allowing for the selective delivery of the attached drug payload. researchgate.net

In a significant advancement, the first ADC using a this compound derivative as its payload was recently developed. nih.gov This novel ADC, named Tras-16b, utilizes a monoclonal antibody to target the tumor, carrying a this compound derivative (16b) as the cytotoxic agent. nih.gov Preclinical evaluation of Tras-16b in a NCI-N87 gastric cancer xenograft model demonstrated impressive anti-tumor activity. nih.gov The study showed that Tras-16b had a comparable therapeutic effect to Enhertu, a clinically approved ADC, and also exhibited an enhanced safety profile. nih.gov This pioneering work opens a promising new avenue for the development of next-generation ADCs based on the this compound scaffold. nih.govgoogle.com

Table 2: Characteristics of the this compound-Based Antibody-Drug Conjugate (ADC) Tras-16b

| Feature | Description | Reference |

|---|---|---|

| ADC Name | Tras-16b | nih.gov |

| Payload | This compound 16b | nih.gov |

| Targeting | Monoclonal antibody-directed | nih.gov |

| Preclinical Model | NCI-N87 xenograft model | nih.gov |

| Observed Efficacy | Comparable anti-tumor activity to Enhertu | nih.gov |

| Safety Profile | Demonstrated enhanced safety in the preclinical model | nih.gov |

| Significance | First ADC developed based on a this compound payload | nih.gov |

Nanotechnology offers another powerful platform for improving the delivery of this compound. dovepress.com Nano-formulations, such as polymeric nanoparticles and liposomes, can encapsulate cytotoxic drugs, enhancing their solubility, stability, and circulation time in the body. nih.govmdpi.com These nano-carriers can be designed to accumulate preferentially in tumor tissue through a phenomenon known as the enhanced permeability and retention (EPR) effect, which arises from the leaky blood vessels and poor lymphatic drainage commonly found in tumors. portico.org

Research has explored the encapsulation of this compound in magnetic nanoparticles. researchgate.net Studies have shown that applying an external magnetic field can lead to an increased uptake of these nanoparticles by tumor cells, suggesting a method for targeted accumulation. researchgate.net

Another approach involves covalently linking this compound to polymers, creating polymer-drug conjugates. nih.govnih.gov While much of this research has focused on the parent compound, camptothecin (B557342), the principles are directly applicable to this compound. For example, conjugates using N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) copolymers have been shown to improve the pharmacological profile of camptothecin. nih.gov These polymer-bound drugs exhibit prolonged retention within the tumor and a sustained release of the active drug, leading to significant tumor inhibition and even complete tumor regressions in preclinical models of human colon carcinoma. nih.govresearchgate.net Such strategies hold considerable promise for enhancing the therapeutic index of this compound by altering its biodistribution and reducing systemic toxicity. portico.orgnih.gov

Development of this compound-Based Prodrugs

A prodrug is an inactive or less active form of a drug that is converted into its active form within the body, ideally at the site of action. mdpi.comfrontiersin.org The development of prodrugs is a well-established strategy to overcome limitations of parent drugs, such as poor solubility, instability, and off-target toxicity. mdpi.comnih.gov For camptothecins, including this compound, a key challenge is the instability of the active lactone ring, which can hydrolyze to an inactive carboxylate form at physiological pH. researchgate.net

Prodrug strategies for camptothecins often involve modifying the 20-hydroxyl group to improve solubility and stabilize the lactone ring. portico.orgresearchgate.net These modifications can be designed to be cleaved by specific enzymes that are overexpressed in the tumor microenvironment, leading to a targeted release of the active drug. frontiersin.org

Smart prodrug nanomedicines represent a particularly advanced approach. nih.gov These systems combine the advantages of prodrugs with nanotechnology, creating nanoparticles from the prodrug itself. nih.gov This strategy can achieve high drug loading and improved stability while minimizing the potential toxicity associated with carrier materials. nih.gov These nanomedicines can be designed to be stimuli-responsive, releasing the active this compound in response to specific conditions within the tumor, such as lower pH or the presence of certain enzymes. frontiersin.orgnih.gov While much of the work in this area has focused on camptothecin and its other derivatives like SN38, the successful development of these platforms provides a clear and promising blueprint for the future design of this compound-based prodrugs with enhanced therapeutic efficacy. portico.orgnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-Fluorouracil |

| 9-aminocamptothecin |

| Belotecan |

| Camptothecin (CPT) |

| Carboplatin |

| Cisplatin (B142131) |

| Diflomotecan (B1670558) (BN80915) |

| Elomotecan (BN80927) |

| Enhertu (Trastuzumab deruxtecan, DS-8201a) |

| Exatecan (DX-8951) |

| Gemcitabine |

| Gimatecan (ST-1481) |

| This compound (hCPT) |

| Irinotecan (CPT-11) |

| Oxaliplatin |

| Paclitaxel (PTX) |

| SN22 |

| SN-38 |

| TOP-0618 |

| Topotecan (B1662842) |

Design and Preclinical Evaluation of Prodrug Forms

The development of prodrugs represents a strategic approach to enhance the therapeutic index of parent compounds like this compound (hCPT). A prominent strategy in this area is the creation of antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. nih.govresearchgate.net This targeted delivery system aims to improve efficacy while minimizing systemic exposure. nih.gov

The design of hCPT-based ADCs involves selecting a suitable this compound analog (the "payload"), a specific antibody that recognizes tumor-associated antigens, and a linker that connects the two. researchgate.net Preclinical research has focused on synthesizing and evaluating these complex molecules. For instance, a novel ADC, designated Tras-16b, was constructed using the this compound derivative 16b as the payload. nih.gov In a preclinical xenograft model of NCI-N87 gastric cancer, Tras-16b demonstrated significant anti-tumor activity. nih.gov This was the first reported ADC developed based on a this compound payload, highlighting its potential for the structural modification of camptothecin-based ADCs. nih.gov

Another area of investigation involves modifying the this compound structure to make it an ideal payload for ADCs. Researchers have synthesized derivatives like WL-14, which incorporates a pyridine (B92270) group at the 7-position of this compound. researchgate.net This modification was based on previous findings that adding aryl heterocycles at this position could significantly boost cytotoxic activity. researchgate.net Preclinical evaluation of WL-14 showed potent in vivo anti-tumor effects in S180 and HT-29 tumor-bearing mice, establishing it as a suitable candidate for ADC development. researchgate.net

Table 1: Preclinical Evaluation of this compound-Based Prodrugs

| Prodrug/ADC | Payload (this compound Derivative) | Key Preclinical Finding | Tumor Model | Reference |

|---|---|---|---|---|

| Tras-16b | 16b | Demonstrated comparable anti-tumor activity to the established ADC, Enhertu. | NCI-N87 Xenograft Model | nih.gov |

| ADC with WL-14 | WL-14 (7-position pyridine group) | Showed potent in vivo anti-tumor effects and was identified as an ideal camptothecin derivative for ADC development. | S180 and HT-29 Tumor-Bearing Mice | researchgate.net |

Synergistic Combination Regimens with Other Antineoplastic Agents

Combining therapeutic agents is a cornerstone of modern oncology, with the goal of achieving synergistic effects, overcoming drug resistance, and improving treatment outcomes. frontiersin.org Preclinical studies have explored the potential of this compound and its derivatives in combination with other anticancer treatments, including chemotherapy and radiotherapy. nih.govbioengineer.org

A significant area of research has been the use of hCPT derivatives as radiosensitizers. The rationale is that these agents, by inhibiting Topoisomerase I (Top1), create DNA damage that enhances the cytotoxic effects of ionizing radiation. bioengineer.org A notable example is the this compound derivative TOP-0618. nih.govbioengineer.org In preclinical studies using pancreatic cancer cell lines (PANC-1 and MIAPaCa-2) and xenograft tumor models, the combination of TOP-0618 and irradiation resulted in significantly suppressed tumor progression compared to either treatment alone. nih.govbioengineer.org Histopathological analysis of tumor specimens from these models showed increased necrotic areas and higher apoptotic indices following the combined therapy, confirming that TOP-0618 facilitates cellular destruction through enhanced radiosensitization. bioengineer.org

Rational Design of Multi-Drug Regimens

The rational design of combination therapies is based on targeting different, often complementary, cellular pathways to maximize anti-tumor activity. frontiersin.org The primary reasons for pursuing combination regimens are to produce superior therapeutic effects through synergy, overcome the clonal heterogeneity of tumors, and reduce or delay the onset of drug resistance. frontiersin.org

In the context of Top1 inhibitors like this compound, a logical approach is to combine them with agents that target other critical cellular processes. One well-explored strategy for camptothecins involves pairing a Top1 inhibitor with a Topoisomerase II (Top2) inhibitor, such as doxorubicin (B1662922). nih.govacs.org Top1 and Top2 are both essential enzymes for resolving DNA topological problems during replication and transcription, but they function through different mechanisms. acs.org By inhibiting both enzymes simultaneously, it is possible to induce catastrophic levels of DNA damage that overwhelm cellular repair mechanisms, leading to synergistic cell death. nih.gov Studies with camptothecin and doxorubicin have shown that the molar ratio of the two drugs is critical for achieving synergy. nih.gov

Another rational approach is combining a Top1 inhibitor with DNA-damaging agents like cisplatin or with radiotherapy. frontiersin.orgnih.govnih.gov The hCPT-induced Top1-DNA cleavage complexes can interfere with the cell's ability to repair the damage caused by these other agents, leading to an enhanced therapeutic effect. bioengineer.org The development of the hCPT derivative TOP-0618 as a radiosensitizer for pancreatic cancer is a direct application of this principle, aiming to overcome the known radioresistance of this particular malignancy. nih.govbioengineer.org

Table 2: Preclinical Synergistic Combination Studies Involving this compound Derivatives

| This compound Derivative | Combination Agent | Rationale | Key Preclinical Finding | Tumor Model | Reference |

|---|---|---|---|---|---|

| TOP-0618 | Radiation Therapy | Enhance radiation-induced cytotoxicity by inhibiting DNA repair processes. | Significantly suppressed tumor progression and increased apoptosis compared to either modality alone. | Pancreatic Cancer Cells (PANC-1, MIAPaCa-2) and Xenografts | nih.govbioengineer.org |

Emerging Research Avenues and Untapped Potential of this compound Analogs

Research into this compound continues to evolve, with scientists designing novel analogs to further improve its pharmacological profile. nih.gov A key structural feature of hCPT is its seven-membered β-hydroxylactone E-ring, which confers greater stability compared to the six-membered ring of camptothecin. aacrjournals.orgacs.orgnih.gov This enhanced stability reduces the conversion of the active lactone form to the inactive carboxylate form at physiological pH. aacrjournals.orgacs.org Emerging research focuses on further modifications to this and other parts of the molecule to unlock new therapeutic potential.

One avenue of exploration is the synthesis of derivatives with substitutions on the E-ring itself. Researchers have designed and synthesized novel hCPT derivatives with an α-OMe substitution on the E-ring. nih.gov These compounds were found to inhibit Top1 activity, and a particularly promising water-soluble compound, 36o, exhibited increased lactone stability and significant antitumor activity in a human colon cancer xenograft model. nih.gov Other modifications have included inducing an electron-withdrawing group like -OH or -OAc at the alpha position of the E-ring lactone, which also resulted in a significant improvement in stability. researchgate.net

Modifications to other rings are also being actively investigated.

A- and B-Rings: Introducing halide substitutions at positions 9 and 10, or difluoro substitutions (as in diflomotecan), has been shown to augment antitumor activity. researchgate.netresearchgate.net A B-ring modified derivative, 12-Cl-hCPT, which bears a chloro substituent at position 12, was found to be more cytotoxic to tumor cells than SN-38 and was particularly active against multidrug-resistant cell lines. ingentaconnect.com

C-Ring: Adding nitrogen heterocycles, such as a pyridine group, at the C7 position can significantly enhance cytotoxic action. researchgate.net

Beyond improving stability and potency, research has revealed that these structural modifications can alter the drug's fundamental interaction with its target. The seven-membered lactone ring of hCPT not only enhances stability but also changes the sequence-specificity of the DNA cleavage induced by Top1 compared to camptothecin. acs.orgnih.gov While both drugs stimulate cleavage at T↓G sites, hCPT also stabilizes cleavage at specific AAC↓G sites, creating new Top1-mediated DNA breaks. acs.org This suggests that new analogs could be designed not just to be more potent, but to have qualitatively different biological activities, potentially overcoming resistance mechanisms tied to specific DNA sequences.

Table 3: Emerging this compound Analogs and Their Properties